

Daclatasvir- $^{13}\text{C}_2,\text{d}_6$ CAS number and chemical identifiers.

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Compound of Interest

Compound Name: Daclatasvir- $^{13}\text{C}_2,\text{d}_6$

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In-Depth Technical Guide: Daclatasvir- $^{13}\text{C}_2,\text{d}_6$

This technical guide provides a comprehensive overview of the chemical properties, analytical methodologies, and biological context of Daclatasvir- $^{13}\text{C}_2,\text{d}_6$, an isotopically labeled analog of the direct-acting antiviral agent Daclatasvir. This document is intended for researchers, scientists, and professionals in the field of drug development and analysis.

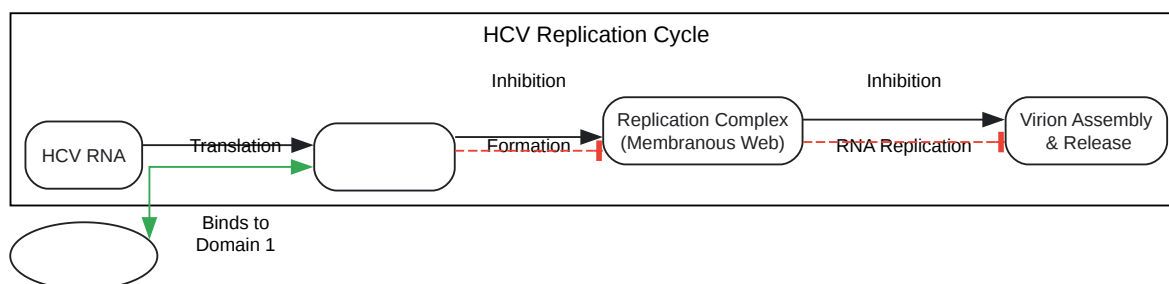
Core Chemical Identifiers

Daclatasvir- $^{13}\text{C}_2,\text{d}_6$ is a stable isotope-labeled version of Daclatasvir, which is a potent inhibitor of the hepatitis C virus (HCV) nonstructural protein 5A (NS5A). The isotopic labeling makes it a suitable internal standard for quantitative bioanalytical assays, particularly liquid chromatography-mass spectrometry (LC-MS). While a specific CAS number for Daclatasvir- $^{13}\text{C}_2,\text{d}_6$ is not consistently available in public databases, the CAS number for the unlabeled parent compound is widely referenced.

Identifier	Value
Compound Name	Daclatasvir- ¹³ C ₂ ,d ₆
Synonyms	BMS-790052- ¹³ C ₂ ,d ₆ , EBP 883- ¹³ C ₂ ,d ₆
CAS Number (Unlabeled)	1009119-64-5[1][2][3]
Molecular Formula	C ₃₈ ¹³ C ₂ H ₄₄ D ₆ N ₈ O ₆ [1][4]
Molecular Weight	746.91 g/mol [1]
IUPAC Name	methyl- ¹³ C-d ₃ ((S)-1-((S)-2-(5-(4'-((S)-1-(((methoxy- ¹³ C-d ₃)carbonyl)-L-valyl)pyrrolidin-2-yl)-1H-imidazol-5-yl)-[1,1'-biphenyl]-4-yl)-1H-imidazol-2-yl)pyrrolidin-1-yl)-3-methyl-1-oxobutan-2-yl)carbamate[1]
InChI Key	FKRSSPOQAMALKA-NYMKCBTJSA-N[5]

Mechanism of Action: Inhibition of HCV NS5A

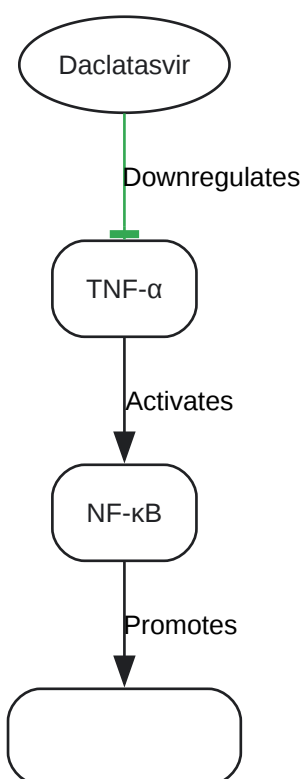
Daclatasvir targets the HCV NS5A protein, a critical component of the viral replication complex. By binding to the N-terminus of NS5A's Domain 1, Daclatasvir induces conformational changes that disrupt the protein's normal functions. This interference inhibits the formation of the membranous web where viral RNA replication occurs and also impedes the assembly and release of new viral particles.[6][7]



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Figure 1: Daclatasvir's inhibition of the HCV NS5A protein, disrupting viral replication and assembly.

A secondary signaling pathway affected by Daclatasvir involves the downregulation of the TNF- α /NF- κ B pathway, which has been associated with the mitigation of hepatic fibrosis.[4]



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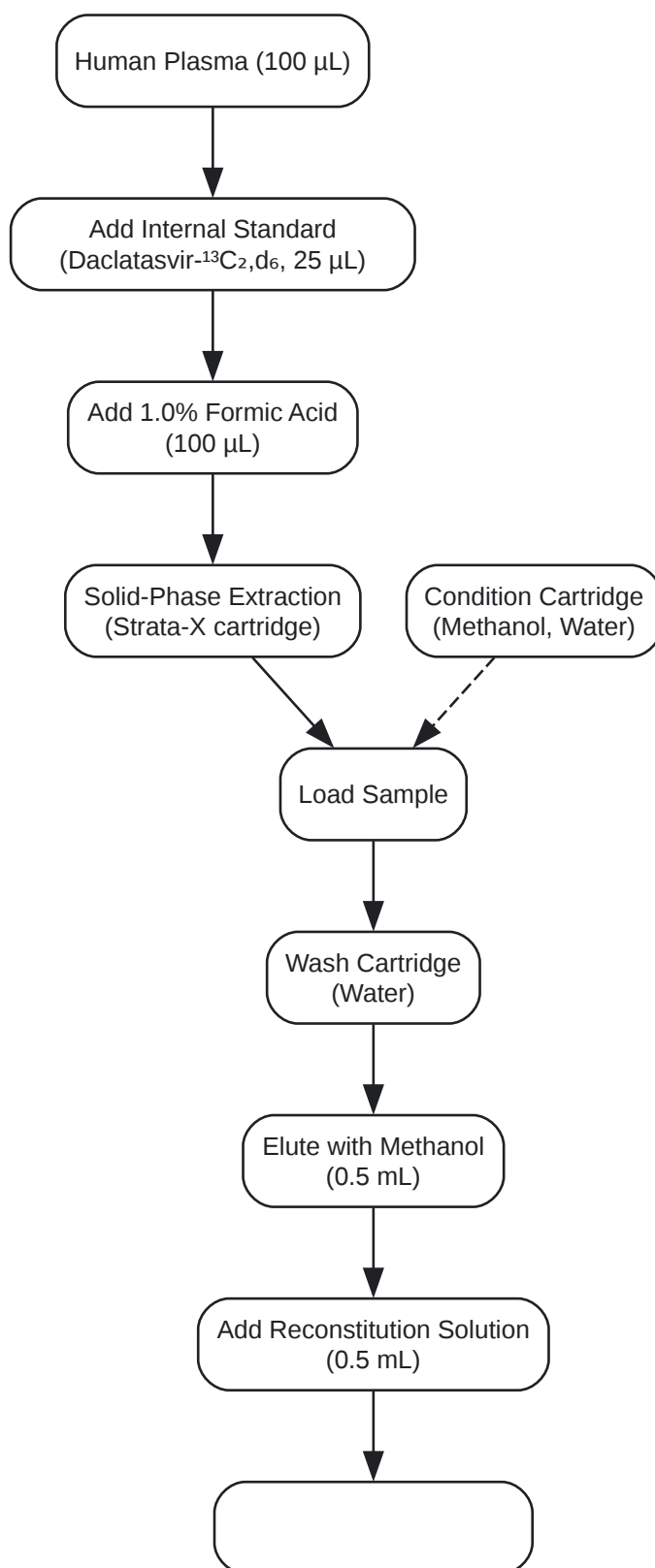
Figure 2: Downregulation of the TNF- α /NF- κ B signaling pathway by Daclatasvir, leading to anti-fibrotic effects.

Experimental Protocols: Bioanalytical Quantification

Daclatasvir- $^{13}\text{C}_2, \text{d}_6$ is utilized as an internal standard (IS) in a sensitive high-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method for the simultaneous quantification of Sofosbuvir and Daclatasvir in human plasma.[5]

Sample Preparation

- Stock Solutions: Prepare individual stock solutions of Daclatasvir and Daclatasvir- $^{13}\text{C}_2,\text{d}_6$ in methanol.
- Working Solutions: Prepare intermediate and working solutions by diluting the stock solutions with a methanol and water mixture (60:40, v/v).
- Plasma Sample Preparation:
 - To 100 μL of human plasma, add 25 μL of the internal standard working solution (Daclatasvir- $^{13}\text{C}_2,\text{d}_6$).
 - Add 100 μL of 1.0% formic acid as an extraction additive.
 - Perform solid-phase extraction (SPE) using Strata-X cartridges.
 - Condition cartridges with 1 mL of methanol followed by 1 mL of Milli-Q water.
 - Load the plasma sample and wash twice with 1.0 mL of Milli-Q/HPLC grade water.
 - Elute the analytes with 0.5 mL of methanol.
 - To the elute, add 0.5 mL of reconstitution solution (Acetonitrile: 5mM Ammonium formate, 50:50, v/v): Methanol, 50:50, v/v), vortex, and transfer to a UPLC vial.[5]



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Figure 3: Experimental workflow for the preparation of human plasma samples for LC-MS/MS analysis.

Chromatographic and Mass Spectrometric Conditions

Parameter	Condition
Chromatography	Acquity UPLC system with a Gemini NX 5 μ C18 (50 \times 2.0mm) column.[5]
Mobile Phase	Gradient of 5 mM Ammonium Formate buffer and Acetonitrile.[5]
Flow Rate	0.300 mL/min.[5]
Ionization	Electrospray Ionization (ESI) in positive ion mode.[5]
Detection	MS/MS detection.[5]
Retention Time (Daclatasvir)	2.15 min.[5]
Retention Time (IS)	2.12 min.[5]

Quantitative Data

The developed UPLC-MS/MS method was fully validated according to bioanalytical method validation guidelines, demonstrating its reliability for clinical and bioequivalence studies.[5]

Validation Parameter	Result for Daclatasvir
Linearity Range	10.004 - 3001.218 ng/mL.[5]
Regression Model	Weighted least-squares linear regression (1/x ²). [5]

Pharmacokinetic parameters for unlabeled Daclatasvir have been well-characterized in human subjects.

Pharmacokinetic Parameter	Value
Time to Maximum Concentration (Tmax)	1-2 hours.[8]
Elimination Half-life (t _{1/2})	~10 to 14 hours.[8]
Bioavailability	67%.[1]
Protein Binding	~99%.[1]
Metabolism	Predominantly by CYP3A4.[1]

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